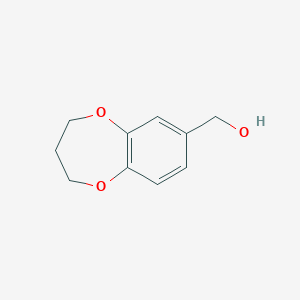
2-(4-morpholin-4-ylphenyl)acetic Acid
描述
2-(4-Morpholin-4-ylphenyl)acetic Acid is an organic compound with the molecular formula C₁₂H₁₅NO₃. It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety.
作用机制
Target of Action
This compound is structurally related to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal . .
Mode of Action
Given its structural similarity to acetic acid , it may share some of its antimicrobial properties. Acetic acid works by disrupting the pH balance in microbial cells, leading to their death . The morpholin-4-ylphenyl group could potentially interact with other targets, altering the compound’s overall mode of action.
生化分析
Cellular Effects
2-(4-morpholin-4-ylphenyl)acetic Acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce stress responses and cell death in yeast cells . This compound can alter the expression of genes involved in stress response pathways and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with specific enzymes and proteins, leading to the modulation of their activities . These interactions can result in the inhibition of certain metabolic pathways or the activation of stress response mechanisms, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that acetic acid, a related compound, can induce stress responses and cell death in yeast cells over time . Similar temporal effects may be observed with this compound, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. For instance, acetic acid-induced writhing response in animal models has been used to assess the analgesic potential of various compounds . Similar dosage-dependent effects can be expected with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, acetic acid, a related compound, is known to be produced through microbial fermentation and oxidative breakdown of alcohol in the liver . The metabolic pathways of this compound may involve similar processes, affecting the overall metabolic balance in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the endoplasmic reticulum, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholin-4-ylphenyl)acetic Acid typically involves the reaction of 4-morpholinylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of acetic anhydride and a catalyst such as phosphoric acid to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 70-80°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-(4-Morpholin-4-ylphenyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It exhibits anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
相似化合物的比较
Similar Compounds
Morpholin-4-yl-acetic acid: Similar in structure but lacks the phenyl ring, which may affect its biological activity.
4-Morpholinyl (phenyl)acetic acid: Another closely related compound with similar properties but different substituents on the phenyl ring.
Uniqueness
2-(4-Morpholin-4-ylphenyl)acetic Acid stands out due to its unique combination of the morpholine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various applications .
属性
IUPAC Name |
2-(4-morpholin-4-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCSMGLJLRTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400358 | |
| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26577-57-1 | |
| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(morpholin-4-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















